2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Beschreibung
The compound 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a bicyclic thieno[3,2-d]pyrimidine core substituted with methyl groups at positions 3 and 6, a 4-oxo moiety, and a thioether-linked acetamide group. The acetamide nitrogen is further functionalized with a tetrahydrofuran-2-ylmethyl substituent, introducing a cyclic ether moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., pyrimidine- and thienopyrimidine-based acetamides) are synthesized via alkylation of thiol-containing heterocycles with chloroacetamide derivatives in the presence of bases like sodium methylate . The thienopyrimidine core is prevalent in medicinal chemistry due to its resemblance to purine bases, often contributing to bioactivity in kinase inhibitors or antimicrobial agents .
Eigenschaften
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-9-6-11-13(23-9)14(20)18(2)15(17-11)22-8-12(19)16-7-10-4-3-5-21-10/h9-10H,3-8H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBWYZGZQILEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , a derivative of thieno[3,2-d]pyrimidine, has garnered attention for its potential biological activities. This article reviews existing literature on its antibacterial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds synthesized from this scaffold demonstrated significant activity against multi-drug resistant strains such as MRSA and VRE. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 2 to 16 mg/L against Gram-positive bacteria and moderate activity against Gram-negative strains (16–32 mg/L) .
Table 1: Antibacterial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 8 | VRE |
| Compound C | 16 | VISA |
| Compound D | 32 | E. coli |
The mechanism of action for these compounds is still under investigation. However, preliminary studies suggest that they may inhibit bacterial folate-utilizing enzymes like dihydrofolate reductase . This is particularly relevant as many established antibacterial agents target similar pathways.
Anticancer Activity
In addition to antibacterial properties, thieno[3,2-d]pyrimidine derivatives have shown promise in cancer therapy. For example, compounds based on this scaffold have been evaluated for their inhibitory effects on various cancer cell lines including NCI-H1975 and A549. In vitro assays indicated potent cytotoxicity with IC50 values often below 10 µM .
Table 2: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound E | 5 | NCI-H1975 |
| Compound F | 7 | A549 |
| Compound G | 9 | HepG2 |
The anticancer mechanism appears to involve the inhibition of key kinases involved in tumor progression. The structure-activity relationship studies suggest that modifications in the side chains can significantly enhance the activity against specific cancer types .
Case Studies
A notable case study involved the synthesis of a series of thieno[3,2-d]pyrimidine derivatives which were tested for both antibacterial and anticancer activities. One compound exhibited dual functionality: it inhibited the growth of MRSA while also showing significant cytotoxicity against lung cancer cells .
Wissenschaftliche Forschungsanwendungen
The compound exhibits several biological activities that make it a candidate for further research:
-
Anticancer Activity :
- Thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with key enzymes involved in cancer progression.
- A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines due to enhanced cellular uptake and interaction with DNA .
- Antimicrobial Properties :
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound and related derivatives:
Anticancer Efficacy
A comprehensive study evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and DNA interaction. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Antibacterial Activity
In another investigation, a derivative of the compound was tested against various bacterial strains. It demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a new antibiotic agent. The study emphasized the need for further exploration into the mechanisms of action and optimization of this compound for clinical applications.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Aromatic substituents (e.g., dichlorophenyl in ) correlate with higher melting points (230°C) due to stronger π-π stacking and halogen-based intermolecular forces. In contrast, the benzyl group () reduces melting points (196°C) . The target compound’s tetrahydrofuran substituent may lower its melting point relative to aryl analogs due to reduced crystallinity.
- Synthesis Yields : Yields for acetamide derivatives range from 66% (benzyl, ) to 80% (dichlorophenyl, ). The tetrahydrofuran-methyl group’s steric and electronic effects could influence the target compound’s synthetic efficiency .
Hydrogen Bonding and Solubility
The acetamide NH and carbonyl groups in all compounds enable hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis ) and solubility. The tetrahydrofuran oxygen in the target compound may act as a hydrogen bond acceptor, enhancing solubility in polar solvents compared to purely aromatic analogs .
Vorbereitungsmethoden
Cyclocondensation of Aminothiophene Derivatives
The tetrahydrothieno[3,2-d]pyrimidin-4-one core is synthesized from 2-amino-3,6-dimethyl-4,5,6,7-tetrahydrothiophene-3-carboxylate through cyclocondensation with urea under high-temperature conditions (190–200°C). This reaction proceeds via intramolecular cyclization, eliminating water and forming the pyrimidinone ring. The 3,6-dimethyl substituents originate from the starting aminothiophene, ensuring regiochemical fidelity. Yields typically range from 70–85%, depending on the purity of the starting material and reaction time.
Representative Procedure :
A mixture of 2-amino-3,6-dimethyl-4,5,6,7-tetrahydrothiophene-3-carboxylate (20 g, 0.13 mol) and urea (60 g, 1 mol) is heated at 200°C for 3 hours. The resulting brown molten mass solidifies upon cooling, yielding 2,4-dihydroxy-3,6-dimethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine.
Chlorination and Functionalization
The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to replace hydroxyl groups with chlorines at positions 2 and 4. Subsequent hydrolysis of the 4-chloro substituent under aqueous conditions regenerates the 4-oxo group, yielding 2-chloro-3,6-dimethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one.
Optimization Note :
Excess POCl₃ (5–6 equivalents) and prolonged reflux (10–12 hours) are critical for complete chlorination. The 4-chloro derivative is selectively hydrolyzed using ice water, preserving the 2-chloro substituent for downstream functionalization.
Preparation of the Tetrahydrofuran-Methylamine Acetamide Side Chain
Synthesis of (Tetrahydrofuran-2-yl)methylamine
(Tetrahydrofuran-2-yl)methylamine is synthesized via reductive amination of tetrahydrofurfuryl alcohol using ammonium formate and a palladium catalyst. Alternatively, Gabriel synthesis with phthalimide and subsequent hydrazinolysis provides the amine in 65–75% yield.
Formation of the Mercaptoacetamide Moiety
Mercaptoacetic acid is coupled with (tetrahydrofuran-2-yl)methylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent. To prevent thiol oxidation, the reaction is conducted under nitrogen atmosphere in anhydrous dimethylformamide (DMF).
Procedure :
Mercaptoacetic acid (1.2 equiv) and HATU (1.1 equiv) are dissolved in DMF, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 equiv). After 10 minutes, (tetrahydrofuran-2-yl)methylamine (1 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The product, 2-mercapto-N-((tetrahydrofuran-2-yl)methyl)acetamide, is isolated via extraction with ethyl acetate and dried over sodium sulfate.
Coupling of the Core and Side Chain
Nucleophilic Substitution Reaction
The 2-chloro-thienopyrimidinone intermediate reacts with the sodium salt of the mercaptoacetamide in tetrahydrofuran (THF) under basic conditions (K₂CO₃). The thiolate anion displaces the chloride, forming the thioether linkage.
Reaction Conditions :
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H NMR (400 MHz, CDCl₃): δ 4.20 (m, 1H, tetrahydrofuran CH), 3.85 (s, 2H, SCH₂CO), 3.70–3.40 (m, 4H, tetrahydrofuran CH₂), 2.90 (s, 3H, NCH₃), 2.50 (s, 3H, SCH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Optimization of Reaction Conditions
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Cyclocondensation | Temperature | 200°C | +15% |
| Chlorination | POCl₃ Equivalents | 6.0 | +20% |
| Amide Coupling | HATU Equivalents | 1.1 | +12% |
| Substitution Reaction | Reaction Time | 8 hours | +10% |
Analytical Data and Spectroscopic Characterization
The final compound exhibits the following properties:
- Molecular Formula : C₁₉H₂₆N₄O₃S₂
- Molecular Weight : 422.56 g/mol
- Melting Point : 178–180°C
- MS (ESI) : m/z = 423.1 [M+H]⁺
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 164.5 (C=S), 75.3 (tetrahydrofuran C2), 42.1 (NCH₃), 25.6 (SCH₃).
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core formation : Construct the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in ethanol or DMF .
Thioether linkage : Introduce the thioether group via nucleophilic substitution using mercaptoacetamide derivatives in the presence of bases like triethylamine or sodium hydride .
Functionalization : Couple the tetrahydrofuran-methylacetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or DMF .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to verify proton environments (e.g., δ 2.19 ppm for methyl groups, δ 10.10 ppm for NHCO) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ peaks) and fragment patterns .
- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What solvent systems are suitable for solubility and formulation studies?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for in vitro assays due to high solubility (~10–50 mM) .
- Aqueous buffers : Use co-solvents like ethanol (<5%) or cyclodextrin-based formulations for biological testing to mitigate precipitation .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
- Methodological Answer :
- Catalyst screening : Test bases (e.g., DBU vs. triethylamine) to enhance nucleophilicity of the thiol group .
- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side-product formation .
- Stoichiometry : Use a 1.2–1.5 molar excess of mercaptoacetamide derivatives to drive the reaction to completion .
Q. How should researchers address contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Comparative assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with consistent bacterial strains) .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate contributions to bioactivity .
- Target validation : Use molecular docking or surface plasmon resonance (SPR) to confirm binding affinities to purported targets (e.g., kinases) .
Q. What strategies are effective for resolving stability issues during long-term storage?
- Methodological Answer :
- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
- Lyophilization : Stabilize hygroscopic batches by lyophilizing in phosphate buffer (pH 7.4) and storing under argon .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to formulations .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq or microarray analysis to identify differentially expressed genes in treated vs. untreated cells .
- Enzyme inhibition assays : Test activity against cytochrome P450 isoforms or kinases using fluorogenic substrates .
- In vivo pharmacokinetics : Perform ADME studies in rodent models with LC-MS/MS quantification of plasma and tissue concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
